Hexaisothiourea methylbenzene
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Overview
Description
Hexaisothiourea methylbenzene is an organic compound that belongs to the class of thiourea derivatives. It is characterized by the presence of six isothiourea groups attached to a methylbenzene (toluene) core. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexaisothiourea methylbenzene typically involves the reaction of methylbenzene with isothiocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the isothiocyanate on the methylbenzene ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Hexaisothiourea methylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
Hexaisothiourea methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of hexaisothiourea methylbenzene involves its interaction with molecular targets through hydrogen bonding and covalent interactions. The isothiourea groups can form strong hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in its antioxidant properties .
Comparison with Similar Compounds
Hexaisothiourea methylbenzene can be compared with other thiourea derivatives and benzene derivatives:
Thiourea Derivatives: Similar compounds include thiourea, phenylthiourea, and benzylthiourea.
Benzene Derivatives: Compared to simple benzene derivatives like toluene and xylene, this compound has additional functional groups that provide it with unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
64039-41-4 |
---|---|
Molecular Formula |
C18H30N12S6 |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
[2,3,4,5,6-pentakis(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate |
InChI |
InChI=1S/C18H30N12S6/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2,(H3,19,20)(H3,21,22)(H3,23,24)(H3,25,26)(H3,27,28)(H3,29,30) |
InChI Key |
RBTMPXCELKWOBK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)CSC(=N)N)SC(=N)N |
Origin of Product |
United States |
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